N-[1,3-dioxo-8-(propan-2-ylidene)octahydro-2H-4,7-methanoisoindol-2-yl]-5-methyl-4-phenylthiophene-3-carboxamide
Overview
Description
N-[1,3-dioxo-8-(propan-2-ylidene)octahydro-2H-4,7-methanoisoindol-2-yl]-5-methyl-4-phenylthiophene-3-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a phenyl group, and a tricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,3-dioxo-8-(propan-2-ylidene)octahydro-2H-4,7-methanoisoindol-2-yl]-5-methyl-4-phenylthiophene-3-carboxamide typically involves multiple steps, including the formation of the tricyclic core, the introduction of the thiophene ring, and the attachment of the phenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1,3-dioxo-8-(propan-2-ylidene)octahydro-2H-4,7-methanoisoindol-2-yl]-5-methyl-4-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of new compounds with altered functional groups.
Scientific Research Applications
N-[1,3-dioxo-8-(propan-2-ylidene)octahydro-2H-4,7-methanoisoindol-2-yl]-5-methyl-4-phenylthiophene-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1,3-dioxo-8-(propan-2-ylidene)octahydro-2H-4,7-methanoisoindol-2-yl]-5-methyl-4-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, phenyl-substituted compounds, and tricyclic molecules. Examples include:
- 5-methyl-2-(1-methylethylidene)cyclohexanone
- Phenol, 4,4’-(1-methylethylidene)bis-
Uniqueness
What sets N-[1,3-dioxo-8-(propan-2-ylidene)octahydro-2H-4,7-methanoisoindol-2-yl]-5-methyl-4-phenylthiophene-3-carboxamide apart is its unique combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(3,5-dioxo-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]decan-4-yl)-5-methyl-4-phenylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-12(2)18-15-9-10-16(18)21-20(15)23(28)26(24(21)29)25-22(27)17-11-30-13(3)19(17)14-7-5-4-6-8-14/h4-8,11,15-16,20-21H,9-10H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLYMPPEYHTDBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NN2C(=O)C3C4CCC(C3C2=O)C4=C(C)C)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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